molecular formula C8H16N2O3 B2531655 (S)-methyl 2-(3-isopropylureido)propanoate CAS No. 1401320-36-2

(S)-methyl 2-(3-isopropylureido)propanoate

Cat. No. B2531655
CAS RN: 1401320-36-2
M. Wt: 188.227
InChI Key: FNOAQVABUIHFIF-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-methyl 2-(3-isopropylureido)propanoate, also known as S-MIUP, is a compound that has gained attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agriculture, and material science.

Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidines, including our compound of interest, serve as essential building blocks for drug development. Their unique six-membered ring structure containing one nitrogen atom and five carbon atoms (sp3-hybridized) makes them valuable in constructing pharmaceutical agents. Researchers explore various synthetic methods to create substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These derivatives find applications in over twenty classes of pharmaceuticals, as well as natural alkaloids. The piperidine moiety appears in drugs with diverse activities, such as anti-inflammatory, analgesic, cardiac, and anticancer effects .

Multicomponent Reactions

Multicomponent reactions (MCRs) provide efficient routes to piperidine derivatives. By combining multiple reactants in a single step, MCRs streamline the synthesis process. Researchers explore novel MCRs to access diverse piperidine structures.

properties

IUPAC Name

methyl (2S)-2-(propan-2-ylcarbamoylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3/c1-5(2)9-8(12)10-6(3)7(11)13-4/h5-6H,1-4H3,(H2,9,10,12)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNOAQVABUIHFIF-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NC(C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC)NC(=O)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-methyl 2-(3-isopropylureido)propanoate

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